

Physicochemical Properties of 2-Aminopent-4-enoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *DL-Allylglycine*

Cat. No.: *B094362*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopent-4-enoic acid, also known as allylglycine, is a non-proteinogenic amino acid that has garnered significant interest in the scientific community due to its biological activity. Structurally, it is an unsaturated analog of leucine. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminopent-4-enoic acid, detailed experimental protocols for their determination, and an exploration of its primary biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, neuroscience, and biochemistry.

Physicochemical Properties

The fundamental physicochemical characteristics of 2-aminopent-4-enoic acid are summarized in the tables below. It is important to note that this compound can exist as a racemic mixture (**DL-allylglycine**) or as individual enantiomers (L-allylglycine and D-allylglycine). The properties may vary slightly between these forms.

Table 1: General and Physical Properties of 2-Aminopent-4-enoic Acid

Property	Value	Reference
Chemical Formula	C ₅ H ₉ NO ₂	[1]
Molecular Weight	115.13 g/mol	[1]
Appearance	White crystalline powder	
Melting Point	258-260 °C (decomposes)	
Boiling Point	231 °C (estimated)	
Density	1.098 g/cm ³	

Table 2: Acid-Base and Solubility Properties of 2-Aminopent-4-enoic Acid

Property	Value	Reference
pKa (α-carboxyl)	~2.2	
pKa (α-amino)	~9.6	
Water Solubility	Soluble	[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2-aminopent-4-enoic acid and the experimental determination of its key physicochemical properties.

Synthesis of 2-Aminopent-4-enoic Acid (Allylglycine)

A common method for the synthesis of allylglycine involves the alkylation of a glycine equivalent. The following protocol is a representative example.[3]

Materials:

- (R,R)-(-)-pseudoephedrine glycineamide
- Allyl bromide
- Lithium bis(trimethylsilyl)amide (LiHMDS)

- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), 3 M
- Sodium hydroxide (NaOH), 50% aqueous solution
- Dichloromethane
- Ethyl acetate
- Absolute ethanol
- Magnetic stirrer, round-bottom flask, reflux condenser, separatory funnel, filtration apparatus

Procedure:

- To a solution of (R,R)-(-)-pseudoephedrine glycinate in anhydrous THF at 0 °C, add LiHMDS and stir for 30 minutes.
- Add allyl bromide to the solution and stir for 2-4 hours at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for an additional 90 minutes.
- Quench the reaction by adding water and extract the aqueous layer with ethyl acetate.
- Combine the organic layers and extract with 0.1 M NaOH solution.
- Acidify the combined aqueous layers with 3 M HCl and then basify with 50% NaOH solution until pH 14 is reached, keeping the temperature below 25 °C.
- Extract the basic aqueous solution with dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting residue is triturated with absolute ethanol, filtered, and dried to yield L-allylglycine.

Determination of Melting Point

The melting point of 2-aminopent-4-enoic acid can be determined using a standard capillary melting point apparatus.^{[4][5]}

Materials:

- 2-Aminopent-4-enoic acid, finely powdered
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle

Procedure:

- Ensure the 2-aminopent-4-enoic acid sample is dry and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
- It is good practice to perform a preliminary, rapid determination to find the approximate melting point before a more careful, slower measurement.

Determination of pKa by Titration

The acid dissociation constants (pKa) of the α -carboxyl and α -amino groups can be determined by acid-base titration.^{[6][7][8]}

Materials:

- 2-Aminopent-4-enoic acid
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- pH meter, calibrated
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Dissolve a precisely weighed amount of 2-aminopent-4-enoic acid in a known volume of deionized water in a beaker.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Immerse a calibrated pH electrode into the solution.
- For the determination of the carboxyl pKa (pKa₁), titrate the solution with the standardized NaOH solution. Record the pH after each incremental addition of NaOH.
- Continue the titration until the pH has risen significantly, passing the first equivalence point.
- To determine the amino pKa (pKa₂), start with a fresh solution of 2-aminopent-4-enoic acid and titrate with the standardized HCl solution, again recording the pH after each addition.
- Plot the pH versus the volume of titrant added to generate a titration curve.

- The pKa values correspond to the pH at the midpoints of the buffering regions (the plateaus in the curve). The first midpoint corresponds to pKa1, and the second corresponds to pKa2.

Determination of Aqueous Solubility

The solubility of 2-aminopent-4-enoic acid in water can be determined using the shake-flask method.^{[9][10][11]}

Materials:

- 2-Aminopent-4-enoic acid
- Deionized water
- Vials with screw caps
- Shaking incubator or orbital shaker
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

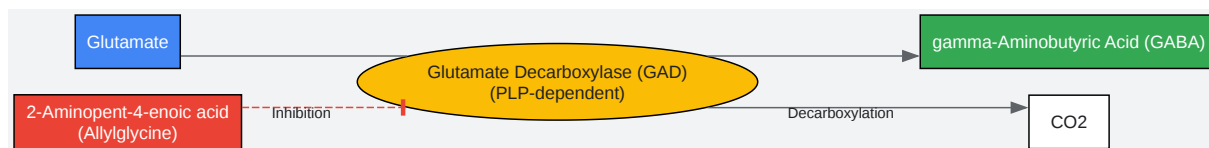
- Add an excess amount of 2-aminopent-4-enoic acid to a known volume of deionized water in a vial. The presence of undissolved solid is crucial.
- Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

- Quantify the concentration of 2-aminopent-4-enoic acid in the filtered saturated solution using a suitable analytical method. This concentration represents the aqueous solubility at the specified temperature.

Biological Activity and Signaling Pathway

2-Aminopent-4-enoic acid, particularly the L-enantiomer (L-allylglycine), is a known inhibitor of the enzyme glutamate decarboxylase (GAD).[12][13][14] GAD is a key enzyme in the central nervous system responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[15] By inhibiting GAD, allylglycine reduces the production of GABA, leading to a decrease in inhibitory neurotransmission and an increase in neuronal excitability. This mechanism is believed to be the cause of the convulsions observed in animal studies following the administration of allylglycine.[16]

The biosynthesis of GABA from glutamate is a critical pathway for regulating neuronal activity.

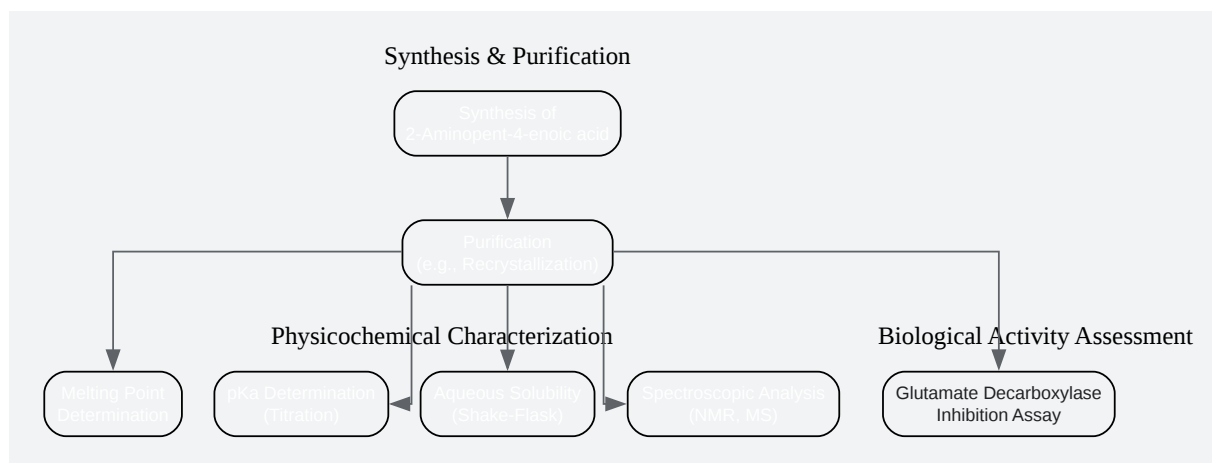


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GABA Biosynthesis Pathway and Inhibition by 2-Aminopent-4-enoic Acid.

Experimental Workflows and Logical Relationships

The determination of the physicochemical properties of a compound like 2-aminopent-4-enoic acid follows a logical workflow, starting from synthesis and purification, followed by characterization.



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